2(3H)-Furanone, dihydro-3-hydroxy-5-methyl-
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Overview
Description
2(3H)-Furanone, dihydro-3-hydroxy-5-methyl- is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(3H)-Furanone, dihydro-3-hydroxy-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Furanone, dihydro-3-hydroxy-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes:
The synthetic routes for this compound are not explicitly documented in the available literature. it likely involves the condensation of appropriate precursors under specific reaction conditions.
Industrial Production Methods:
Industrial-scale production methods for this compound remain proprietary and may vary depending on the manufacturer. Typically, pharmaceutical or fine chemical companies optimize synthetic routes for efficiency, yield, and safety.
Chemical Reactions Analysis
3-Hydroxy-5-methyltetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione: may undergo various chemical reactions:
Oxidation: It could be oxidized under suitable conditions.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substitution reactions at specific positions are possible.
Scientific Research Applications
This compound finds applications across several scientific domains:
Chemistry: It may serve as a building block for more complex molecules.
Biology: Researchers might explore its interactions with biological systems.
Medicine: Investigations into potential therapeutic effects or drug development.
Industry: It could be used in the synthesis of specialty chemicals.
Mechanism of Action
The precise mechanism by which 3-Hydroxy-5-methyltetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione exerts its effects remains an area of active research. Molecular targets and pathways involved are yet to be fully elucidated.
Comparison with Similar Compounds
While specific comparisons are challenging due to limited data, researchers may explore related compounds in the same chemical class. Unfortunately, I don’t have a list of similar compounds at this time.
Properties
CAS No. |
53561-62-9 |
---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
3-hydroxy-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-3-2-4(6)5(7)8-3/h3-4,6H,2H2,1H3 |
InChI Key |
XHMUCGPKDKCFHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.